(R)-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate
Overview
Description
(R)-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate, also known as tBOC-Met, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid methionine and is often used as a protecting group for the amino group during peptide synthesis.
Scientific Research Applications
Synthesis Techniques
Researchers have developed methods for synthesizing derivatives of tert-butyl carbamates, focusing on their applications in complex organic syntheses. For instance, the preparation and Diels-Alder reaction of 2-Amido substituted furan derivatives highlight the versatility of tert-butyl carbamates in synthesizing heterocyclic compounds (Padwa, Brodney, & Lynch, 2003). Similarly, a one-step synthesis of Methyl 2-Benzamidomethyl-3-oxobutanoate demonstrates the compound's utility in preparing key intermediates for carbapenem synthesis (Chao, Hao, & Wang, 2009).
Molecular Structure and Bonding
The study of carbamate derivatives has also shed light on the importance of hydrogen and halogen bonds in crystal structures. Research on two carbamate derivatives reveals the intricate balance of strong and weak hydrogen bonds assembling molecules into a three-dimensional architecture (Das et al., 2016). This work emphasizes the role of molecular interactions in determining the structural characteristics of chemical compounds.
Catalytic Applications and Synthesis of Natural Products
The compound has been employed as an intermediate in the synthesis of natural products and in studies related to catalysis. For example, the synthesis of (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)Oxy)But-3-Yn-2-Yl)Carbamate as an intermediate in natural product synthesis showcases its role in producing compounds with cytotoxic activity (Tang et al., 2014). Another study on the bioinspired manganese complexes catalyzed epoxidation for synthesizing the epoxyketone fragment of carfilzomib underlines the compound's utility in developing pharmaceutical intermediates (Qiu, Xia, & Sun, 2019).
Antibacterial Activity
Research into novel derivatives of tert-butyl carbamates has also included the exploration of their antibacterial properties. A study on the design, synthesis, and antibacterial activity of certain derivatives highlights the potential for developing new antibacterial agents (Prasad, 2021).
properties
IUPAC Name |
tert-butyl N-methyl-N-[(2R)-3-methyl-1-oxobutan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h7-9H,1-6H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZUQWBUVSVLRT-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C=O)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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